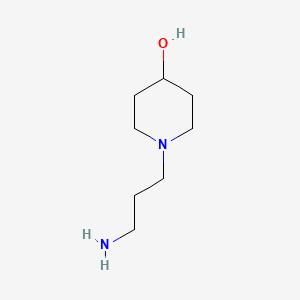

1-(3-Amino-propyl)-piperidin-4-ol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-(3-aminopropyl)piperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c9-4-1-5-10-6-2-8(11)3-7-10/h8,11H,1-7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUCAKHAFXRILR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405714 |

Source

|

| Record name | 1-(3-Amino-propyl)-piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4608-78-0 |

Source

|

| Record name | 1-(3-Aminopropyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4608-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Amino-propyl)-piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-aminopropyl)piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Amino-propyl)-piperidin-4-ol: Current Knowledge and Data

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known chemical and physical properties of 1-(3-Amino-propyl)-piperidin-4-ol. While this compound is available commercially, detailed experimental data regarding its synthesis, spectral characteristics, and biological activity are not extensively documented in publicly accessible literature. This guide compiles the available information and highlights areas where further research is needed.

Chemical and Physical Properties

This compound is a piperidine derivative characterized by an aminopropyl substituent at the nitrogen atom of the piperidine ring and a hydroxyl group at the 4-position. Its dihydrochloride salt is reported to be a white solid that is soluble in water.[1] The free base is also described as a solid.[2][3][4]

A summary of the key physicochemical properties is presented in the table below. It is important to note that some of these values are predicted and have not been experimentally verified in the available literature.

| Property | Value | Source |

| CAS Number | 4608-78-0 | [2][5][6][7] |

| Molecular Formula | C₈H₁₈N₂O | [2][4][6][7] |

| Molecular Weight | 158.24 g/mol | [2][4][6] |

| Boiling Point | 95-100 °C at 0.01 Torr | [3] |

| Density | 1.039 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 14.88 ± 0.20 (Predicted) | [3] |

| Physical Form | Solid | [2][3][4] |

| Solubility (Dihydrochloride salt) | Soluble in water | [1] |

Synthesis and Experimental Protocols

Conceptual Synthesis Workflow

A plausible synthetic route could involve the reaction of piperidin-4-ol with a protected 3-aminopropanal via reductive amination, followed by deprotection. Alternatively, N-alkylation of piperidin-4-ol with a suitable 3-halopropylamine derivative could be employed. A generalized workflow for such a synthesis is depicted below.

Spectral Data

Comprehensive, experimentally-derived spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound are not available in the public domain. For definitive structural confirmation and characterization, acquisition of this data is essential.

Biological Activity and Signaling Pathways

The biological activity of this compound is not well-characterized in the available scientific literature. Its dihydrochloride salt is noted for its use in pharmaceutical research and neurochemistry studies, suggesting potential interactions with biological receptors or enzymes and possible modulation of neurotransmitter systems.[1]

A structurally related compound, 1-(3-Aminopropyl)-3-(2-fluoroethyl)piperidin-4-ol, has been suggested to possess potential dopaminergic and anticancer activities.[1] However, it is crucial to emphasize that these are properties of a different molecule, and similar activities cannot be assumed for this compound without direct experimental evidence.

Due to the lack of specific biological targets and validated mechanisms of action for this compound, no signaling pathway diagrams can be constructed at this time.

Safety and Handling

The compound is classified as an irritant.[5] Standard laboratory safety protocols should be followed when handling this chemical, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion and Future Directions

This compound is a chemical entity with established basic properties. However, a significant gap exists in the scientific literature concerning its detailed synthesis, comprehensive spectral characterization, and, most notably, its biological activity profile. For researchers and drug development professionals, this compound represents an under-explored molecule. Future research should focus on:

-

Development and publication of a detailed, optimized synthesis protocol.

-

Full spectral characterization (NMR, MS, IR) to provide a definitive reference for this compound.

-

Comprehensive screening for biological activity across various targets and disease models to elucidate its pharmacological potential.

-

Investigation into its mechanism of action and identification of any relevant signaling pathways.

The generation of such data would be invaluable to the scientific community and could unlock the potential of this compound in various research and development applications.

References

- 1. mdpi.com [mdpi.com]

- 2. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation [mdpi.com]

- 3. 1-(3-Aminopropyl)piperidine CAS#: 3529-08-6 [m.chemicalbook.com]

- 4. 1-(3-Aminopropyl)piperidin-4-ol AldrichCPR 4608-78-0 [sigmaaldrich.com]

- 5. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Interpreting IR Spectra [chemistrysteps.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to 1-(3-Amino-propyl)-piperidin-4-ol (CAS Number: 4608-78-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Amino-propyl)-piperidin-4-ol, with the CAS number 4608-78-0, is a heterocyclic organic compound featuring a piperidine ring substituted with a hydroxyl group and an aminopropyl group.[1][2] Its chemical structure suggests its potential as a versatile building block in medicinal chemistry and drug discovery, particularly in the synthesis of more complex molecules. The presence of both a secondary amine within the piperidine ring, a primary amine at the terminus of the propyl chain, and a hydroxyl group provides multiple points for chemical modification. This compound is noted for its applications in pharmaceutical and neurochemistry research, where it may serve as a scaffold or intermediate in the development of novel therapeutic agents.[3]

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available from chemical suppliers, comprehensive experimental data is limited in publicly accessible literature.

| Property | Value | Source |

| CAS Number | 4608-78-0 | [1][2] |

| Molecular Formula | C8H18N2O | [1][2] |

| Molecular Weight | 158.24 g/mol | [2] |

| Appearance | Solid | [2] |

| Boiling Point | 95-100 °C at 0.01 Torr | ChemicalBook |

| Density | 1.039 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 14.88 ± 0.20 (Predicted) | ChemicalBook |

| Form | Solid | [2] |

Synthesis and Characterization

Potential Synthetic Approaches

A plausible approach for the synthesis of this compound could involve the N-alkylation of piperidin-4-ol with a suitable 3-aminopropyl synthon. A generalized reaction scheme is presented below.

General Workflow for Synthesis and Characterization

Caption: A potential workflow for the synthesis and characterization of this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on general procedures for N-alkylation of piperidines. This protocol would require optimization and validation.

Objective: To synthesize this compound via N-alkylation of piperidin-4-ol.

Materials:

-

Piperidin-4-ol

-

N-(3-bromopropyl)phthalimide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Hydrazine monohydrate (N₂H₄·H₂O)

-

Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

Procedure:

Step 1: N-Alkylation

-

To a solution of piperidin-4-ol (1.0 eq) in acetonitrile, add N-(3-bromopropyl)phthalimide (1.1 eq) and potassium carbonate (2.5 eq).

-

Stir the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate, N-(3-phthalimidopropyl)-piperidin-4-ol.

-

Purify the crude intermediate by column chromatography on silica gel if necessary.

Step 2: Deprotection

-

Dissolve the purified intermediate from Step 1 in ethanol.

-

Add hydrazine monohydrate (5.0 eq) to the solution.

-

Stir the reaction mixture at reflux for 4-8 hours, monitoring by TLC.

-

After completion, cool the mixture and remove the solvent under reduced pressure.

-

Treat the residue with aqueous hydrochloric acid and filter to remove the phthalhydrazide byproduct.

-

Basify the filtrate with a strong base (e.g., NaOH) to pH > 12.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

Characterization: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological and Pharmacological Potential

While specific biological activity data for this compound is not extensively documented in the public domain, its structural motifs are present in a variety of biologically active molecules. This suggests potential areas for investigation.

Neurochemical Research

The dihydrochloride salt of this compound is utilized in neurochemistry to study neurotransmission and neuronal signaling.[3] Its mechanism of action is thought to involve the modulation of neurotransmitter systems or neuronal activity, which could provide insights into neurological disorders.[3]

Antimicrobial Activity of Related Compounds

Derivatives of piperidin-4-one have been synthesized and screened for their in vitro antibacterial and antifungal activities. Some of these compounds have exhibited significant antimicrobial properties.

Receptor Antagonist Activity of Analogs

Structurally similar 4-hydroxypiperidines have been investigated as histamine H3 receptor antagonists.

It is crucial to emphasize that the biological activities of related compounds do not directly translate to this compound. Extensive biological screening would be necessary to determine its pharmacological profile.

Experimental Workflows for Biological Evaluation

For researchers interested in exploring the biological activity of this compound, a general workflow for initial screening and mechanism of action studies is proposed.

General Workflow for Biological Evaluation

Caption: A generalized workflow for the biological evaluation of a novel chemical entity like this compound.

Conclusion and Future Directions

This compound (CAS 4608-78-0) is a chemical entity with potential for further exploration in drug discovery and development. Its physicochemical properties are partially characterized, but detailed experimental data on its synthesis, biological activity, and mechanism of action are scarce in the public domain. The information on related piperidine derivatives suggests that this compound could be a valuable scaffold for developing novel therapeutics, particularly in the areas of neuroscience and infectious diseases. Future research should focus on developing robust synthetic routes, comprehensive analytical characterization, and systematic biological screening to fully elucidate the therapeutic potential of this and related molecules.

References

Spectroscopic Profile of 1-(3-Aminopropyl)-piperidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Aminopropyl)-piperidin-4-ol is a bifunctional organic molecule incorporating a primary amine and a secondary alcohol, built upon a piperidine scaffold. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and drug discovery for the synthesis of more complex molecules with potential therapeutic applications. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and structural elucidation in various research and development stages.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for 1-(3-Aminopropyl)-piperidin-4-ol. These predictions are based on computational models and should be used as a reference for comparison with experimentally obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for 1-(3-Aminopropyl)-piperidin-4-ol (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.65 | m | 1H | H-4 (CH-OH) |

| ~2.80 | m | 2H | Piperidine H-2e, H-6e |

| ~2.70 | t | 2H | N-CH₂ (propyl) |

| ~2.45 | t | 2H | N-CH₂ (propyl) |

| ~2.15 | m | 2H | Piperidine H-2a, H-6a |

| ~1.85 | m | 2H | Piperidine H-3e, H-5e |

| ~1.65 | m | 2H | CH₂ (propyl) |

| ~1.50 | m | 2H | Piperidine H-3a, H-5a |

| ~1.30 (broad s) | 3H | NH₂, OH |

Table 2: Predicted ¹³C NMR Data for 1-(3-Aminopropyl)-piperidin-4-ol (Solvent: CDCl₃)

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~68.0 | CH | C-4 |

| ~58.0 | CH₂ | N-CH₂ (propyl) |

| ~53.0 | CH₂ | C-2, C-6 |

| ~42.0 | CH₂ | N-CH₂ (propyl) |

| ~34.0 | CH₂ | C-3, C-5 |

| ~30.0 | CH₂ | CH₂ (propyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Predicted Mass Spectrometry Data for 1-(3-Aminopropyl)-piperidin-4-ol

| m/z | Interpretation |

| 158.14 | [M]⁺ (Molecular Ion) |

| 141.12 | [M - NH₃]⁺ |

| 114.11 | [M - C₂H₆N]⁺ |

| 100.10 | [M - C₃H₇N]⁺ |

| 84.08 | [Piperidine ring fragment]⁺ |

| 71.07 | [C₄H₉N]⁺ |

| 58.06 | [C₃H₈N]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Spectroscopy Data for 1-(3-Aminopropyl)-piperidin-4-ol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol), N-H stretch (amine) |

| 2930-2850 | Strong | C-H stretch (aliphatic) |

| 1590-1560 | Medium | N-H bend (amine) |

| 1470-1440 | Medium | C-H bend (alkane) |

| 1100-1000 | Strong | C-O stretch (secondary alcohol), C-N stretch |

Experimental Protocols

The following are generalized protocols for obtaining NMR, MS, and IR spectra for small organic molecules like 1-(3-Aminopropyl)-piperidin-4-ol.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. The addition of a small amount of an internal standard like tetramethylsilane (TMS) is common for referencing the chemical shifts.

-

Instrument Setup : Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition : For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity.

-

Data Processing : The acquired FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the compound (typically 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Ionization : Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Background Spectrum : A background spectrum of the empty sample holder (or the pure solvent) is recorded.

-

Sample Spectrum : The sample is placed in the IR beam, and the sample spectrum is recorded.

-

Data Processing : The final IR spectrum is obtained by ratioing the sample spectrum against the background spectrum, which is then converted to a plot of transmittance or absorbance versus wavenumber.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for NMR spectroscopy.

Caption: General workflow for Mass Spectrometry.

Caption: General workflow for IR spectroscopy.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of 1-(3-Aminopropyl)-piperidin-4-ol. The predicted NMR, MS, and IR data, presented in a clear and structured format, serve as a valuable resource for researchers in the absence of published experimental spectra. The outlined experimental protocols and visualized workflows offer practical guidance for the characterization of this and similar molecules, facilitating its effective use in drug discovery and development. It is recommended that researchers generate experimental data and compare it with the predictions provided herein for comprehensive structural verification.

Navigating the Physicochemical Landscape of 1-(3-Amino-propyl)-piperidin-4-ol: A Technical Guide to Solubility and Stability

For Immediate Release

[City, State] – This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the solubility and stability of 1-(3-Amino-propyl)-piperidin-4-ol. While specific quantitative data for this compound is not extensively available in public literature, this document provides a robust framework for its characterization based on the known properties of structurally similar amino alcohols and piperidine derivatives, alongside established experimental protocols for its evaluation.

Core Physicochemical Properties

This compound, with the chemical formula C₈H₁₈N₂O, is a solid compound at room temperature. Its structure, featuring a piperidine ring, a hydroxyl group, and a primary amine, dictates its physicochemical behavior, influencing its solubility and stability. The dihydrochloride salt of this compound is known to be soluble in water.

Table 1: Physicochemical Properties of this compound

| Property | Value/Information | Source/Method |

| Chemical Formula | C₈H₁₈N₂O | --- |

| Molecular Weight | 158.24 g/mol | --- |

| Appearance | Solid | [1] |

| CAS Number | 4608-78-0 | [1] |

| Water Solubility | Dihydrochloride salt is soluble. | [2] |

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical parameter in drug development, impacting bioavailability and formulation. The presence of both a basic amino group and a polar hydroxyl group suggests that this compound will exhibit pH-dependent aqueous solubility and some solubility in polar organic solvents.

Predicted Solubility Characteristics

Based on its functional groups, the following solubility trends can be anticipated:

-

Aqueous Solubility: The primary amine and the piperidine nitrogen are basic and will be protonated at acidic pH, forming salts that are generally more water-soluble. As the pH increases, the compound will be in its free base form, which is expected to be less soluble in water.

-

Organic Solvent Solubility: Due to the polar hydroxyl and amino groups, solubility is expected in polar protic solvents like methanol, ethanol, and isopropanol. Solubility in less polar solvents like acetonitrile may be limited, and it is likely to be poorly soluble in non-polar solvents such as hexane.

Experimental Protocol for Solubility Determination

A standard shake-flask method is recommended for determining the precise solubility of this compound in various solvents at different temperatures.

Experimental Workflow: Shake-Flask Solubility Determination

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Stability Profile: Understanding Degradation Pathways

The stability of a pharmaceutical compound is paramount to ensure its safety and efficacy throughout its shelf life. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated under stress conditions. The primary amine and the piperidine ring are susceptible to specific degradation reactions. A general degradation pathway for piperidine derivatives often involves cleavage of the C-N bond.[3][4]

Potential Degradation Signaling Pathway

References

- 1. 1-(3-Aminopropyl)piperidin-4-ol AldrichCPR 4608-78-0 [sigmaaldrich.com]

- 2. Page loading... [guidechem.com]

- 3. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Purity and Characterization of 1-(3-Amino-propyl)-piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods for the purity determination and characterization of 1-(3-Amino-propyl)-piperidin-4-ol. Due to the limited availability of specific analytical data for this compound, this guide leverages established methodologies for analogous piperidine derivatives to propose a robust framework for its analysis.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is essential for the development of analytical methods and for understanding the compound's behavior in various matrices.

| Property | Value | Source |

| Chemical Formula | C₈H₁₈N₂O | - |

| Molecular Weight | 158.24 g/mol | - |

| CAS Number | 4608-78-0 | - |

| Appearance | Predicted to be a solid at room temperature | Inferred |

| pKa (predicted) | Likely to have two pKa values for the two amine groups, estimated in the range of 9-11 | Inferred |

| LogP (predicted) | Low, indicating good water solubility | Inferred |

| Purity (commercial) | Often supplied with a purity of ≥95% for the dihydrochloride salt | Vendor Data |

Analytical Characterization and Purity Determination

A multi-pronged approach employing chromatographic and spectroscopic techniques is recommended for the comprehensive characterization and purity assessment of this compound.

Chromatographic Methods for Purity Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying impurities.

Due to the lack of a strong chromophore in this compound, direct UV detection is challenging. Therefore, a pre-column derivatization strategy is proposed.

Experimental Protocol (Proposed):

-

Derivatization: React the sample with a derivatizing agent such as dansyl chloride or p-toluenesulfonyl chloride to introduce a chromophoric tag to the primary and secondary amine groups.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separating the derivatized analyte from impurities.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

-

Detection: UV detection at a wavelength appropriate for the chosen derivatizing agent (e.g., 254 nm for p-toluenesulfonyl derivatives).

-

Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.

GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can also be employed for purity analysis, potentially without derivatization.

Experimental Protocol (Proposed):

-

Column: A capillary column with a polar stationary phase (e.g., a polyethylene glycol or a modified polysiloxane phase) is recommended.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Injector and Detector Temperature: Typically set around 250-280 °C.

-

Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.

-

Detection: FID for general purity assessment or MS for identification of impurities.

Spectroscopic Methods for Structural Elucidation and Characterization

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

¹H and ¹³C NMR are indispensable for confirming the chemical structure.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis:

-

¹H NMR: Expect signals corresponding to the aminopropyl chain, the piperidinol ring protons, and the hydroxyl proton. Chemical shifts and coupling constants will provide information on the connectivity of the protons.

-

¹³C NMR: Expect distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts will be indicative of their chemical environment (e.g., carbons adjacent to nitrogen or oxygen will be downfield).

-

Predicted ¹H NMR Chemical Shifts (based on analogous structures):

| Protons | Predicted Chemical Shift (ppm) |

| Piperidine ring CH₂ (adjacent to N) | 2.5 - 3.0 |

| Piperidine ring CH (with OH) | 3.5 - 4.0 |

| Piperidine ring CH₂ | 1.4 - 1.9 |

| N-CH₂ (propyl chain) | 2.4 - 2.8 |

| CH₂-CH₂-CH₂ (propyl chain) | 1.6 - 2.0 |

| CH₂-NH₂ (propyl chain) | 2.7 - 3.2 |

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation analysis.

Experimental Protocol:

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, typically in positive ion mode.

-

Analysis:

-

Full Scan MS: To determine the molecular weight by observing the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): To study the fragmentation pattern. Collision-induced dissociation (CID) of the [M+H]⁺ ion can provide valuable structural information. Common fragmentation pathways for piperidine derivatives include cleavage of the N-alkyl chain and ring opening.

-

Predicted Fragmentation Pattern (ESI-MS/MS):

-

Parent Ion [M+H]⁺: m/z 159.15

-

Key Fragments: Loss of the aminopropyl side chain, loss of water from the piperidinol ring, and cleavage of the piperidine ring.

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch | 3200-3600 (broad) |

| N-H stretch | 3300-3500 |

| C-H stretch | 2800-3000 |

| N-H bend | 1550-1650 |

| C-O stretch | 1000-1200 |

Visualizations

Experimental Workflow for Characterization

Caption: General workflow for the characterization of this compound.

Proposed HPLC Purity Analysis Workflow

Caption: Proposed workflow for HPLC purity analysis.

Potential Signaling Pathway Involvement

Analogues of this compound have been investigated as histamine H3 receptor antagonists. The histamine H3 receptor is a G protein-coupled receptor (GPCR) that, upon activation, can modulate neurotransmitter release.

Caption: Potential signaling pathway involving histamine H3 receptor antagonism.

Disclaimer: The experimental protocols and predicted data presented in this guide are based on the analysis of structurally related compounds and established analytical principles. These methods may require optimization for the specific analysis of this compound. It is recommended that all analytical methods be validated according to the relevant regulatory guidelines.

An In-depth Technical Guide to 1-(3-Amino-propyl)-piperidin-4-ol Derivatives and Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-amino-propyl)-piperidin-4-ol derivatives and their analogs, a promising scaffold in medicinal chemistry. This document details synthetic methodologies, pharmacological activities, and structure-activity relationships (SAR), supported by experimental protocols and visual representations of relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Core Structure and Synthetic Strategies

The foundational molecule, this compound, features a piperidin-4-ol moiety linked to a primary aminopropyl chain. This structure offers multiple points for chemical modification, primarily at the terminal primary amine, to generate a diverse library of analogs with varied physicochemical and pharmacological properties.

General Synthetic Routes

Derivatization of the this compound core can be readily achieved through several established synthetic transformations targeting the primary amino group.

1.1.1. N-Alkylation and Reductive Amination:

The primary amine can be alkylated to introduce a wide range of substituents. A common and efficient method is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent.

-

Experimental Protocol: Reductive Amination of this compound with an Aromatic Aldehyde

-

To a solution of this compound (1.0 mmol) in a suitable solvent such as methanol or dichloroethane (10 mL), add the aromatic aldehyde (1.1 mmol).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol), portion-wise to the reaction mixture.

-

Continue stirring at room temperature for an additional 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated derivative.[1][2][3]

-

1.1.2. N-Acylation (Amide Coupling):

The synthesis of amide derivatives is another key strategy to explore the SAR of this scaffold. This is typically achieved by coupling the primary amine with a carboxylic acid using a coupling agent.

-

Experimental Protocol: Amide Coupling of this compound with a Carboxylic Acid

-

Dissolve the carboxylic acid (1.0 mmol) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) (10 mL).

-

Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol) and an activator like N-hydroxybenzotriazole (HOBt) (1.2 mmol).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add a solution of this compound (1.1 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Dilute the reaction mixture with the organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting amide by column chromatography or recrystallization.[4][5][6][7][8]

-

The following diagram illustrates a general workflow for the synthesis of these derivatives.

Caption: General synthetic strategies for derivatization.

Pharmacological Activities and Structure-Activity Relationships

Derivatives of the this compound scaffold have shown potential across a range of biological targets. The following sections summarize the key activities and available quantitative data for structurally related compounds.

Sigma-1 (σ₁) Receptor Ligands

The sigma-1 receptor is a chaperone protein implicated in various neurological disorders. Piperidine-containing molecules are a well-established class of sigma-1 receptor ligands.

Structure-Activity Relationship (SAR): For 4-hydroxypiperidine derivatives, affinity for the sigma-1 receptor is significantly influenced by the nature of the substituent on the piperidine nitrogen. Generally, an aromatic or benzyl group contributes to high affinity.

Quantitative Data for Representative 4-Hydroxypiperidine Analogs:

| Compound ID | R Group (on Piperidine Nitrogen) | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₂/σ₁) |

| 7a | 4-Fluorobenzoyl | 2.96 | 221.64 | 74.9 |

| 7c | 4-Chlorobenzoyl | 5.98 | 554.03 | 92.6 |

| 7e | 4-Bromobenzoyl | 1.00 | >589 | >589 |

| 8a | (4-Fluorophenyl)hydroxymethyl | 1.41 | >854 | >606 |

| 8c | (4-Chlorophenyl)hydroxymethyl | 2.49 | >854 | >343 |

| 8f | (3-Bromophenyl)hydroxymethyl | 1.75 | >589 | >336 |

| 9e | 4-Bromobenzyl | 2.95 | >854 | >289 |

| 12a | N-methyl-5-indazolyl | 1.2 | 860 | >700 |

| 12c | 5-(Trifluoromethyl)indazolyl | 0.7 | >829 | >1184 |

Data extracted from related 4-hydroxypiperidine series.[9][10]

Anti-Tuberculosis Activity

Piperidinol-containing compounds have emerged as a novel class of anti-tubercular agents. Their mechanism of action is believed to involve the inhibition of essential mycobacterial enzymes.

Structure-Activity Relationship (SAR): The anti-tubercular activity of piperidinol derivatives is sensitive to the substitution pattern on the aromatic rings. Halogen and trifluoromethyl groups on a phenyl ring attached to the piperidin-4-ol can enhance activity.

Quantitative Data for Representative Piperidinol Analogs:

| Compound ID | R Group (on Piperidine Nitrogen) | MIC (µg/mL) vs. M. tuberculosis H37Rv |

| 1 | 3-(4-chlorophenoxy)-2-hydroxypropyl | 1.5 |

| 4b | (R)-3-(4-chlorophenoxy)-2-hydroxypropyl | 1.4 |

| 4m | (S)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl | 1.7 |

Data for analogs with a different N-substituent on the piperidin-4-ol core.[4][11]

Dopamine D₂ Receptor Ligands

The piperidine scaffold is a common feature in many centrally active agents, including ligands for dopamine receptors.

Structure-Activity Relationship (SAR): The affinity of piperidine derivatives for the D₂ receptor is highly dependent on the nature and length of the substituent attached to the piperidine nitrogen. Often, a linker to an aromatic or heteroaromatic moiety is required for potent binding.

Quantitative Data for Representative Piperidine-based D₂ Ligands:

| Compound Class | Representative Compound Feature | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) |

| Eticlopride Analog | Secondary Amine Linker to Indole | High Affinity | High Affinity |

| Arylpiperazine Analog | N-phenylpiperazine with benzamide | 349-7522 | 96-1413 |

| Hydroxypiperidine Analog | (+)-enantiomer with benzhydryloxyethyl | 0.46 (IC₅₀) | - |

Data from various piperidine-containing series.[12][13][14][15][16]

Key Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., σ₁, D₂)

-

Radiolabeled ligand (e.g., [³H]-pentazocine for σ₁, [³H]-spiperone for D₂)

-

Unlabeled test compounds

-

Assay buffer

-

96-well filter plates

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare serial dilutions of the unlabeled test compounds.

-

In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through the filter plates.

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) from the competition curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[5][11][17][18][19]

-

The following diagram outlines the workflow for a competitive radioligand binding assay.

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways

Dopamine D₂ Receptor Signaling

The dopamine D₂ receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Activation of the D₂ receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

The following diagram illustrates the canonical D₂ receptor signaling pathway.

Caption: Dopamine D₂ receptor signaling pathway.

This technical guide serves as a foundational resource for the exploration of this compound derivatives. The provided synthetic strategies, pharmacological data from related analogs, and detailed experimental protocols are intended to facilitate the design and evaluation of novel compounds with therapeutic potential. Further research into this specific chemical space is warranted to fully elucidate its potential in drug discovery.

References

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.dk [fishersci.dk]

- 8. researchgate.net [researchgate.net]

- 9. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A structure-activity analysis of biased agonism at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Signal transduction pathways involved in dopamine D2 receptor-evoked emesis in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Reactivity of the Primary Amine in 1-(3-Amino-propyl)-piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Amino-propyl)-piperidin-4-ol is a bifunctional molecule of significant interest in medicinal chemistry and drug development due to its possession of a primary alkylamine, a tertiary piperidine amine, and a secondary alcohol. This guide provides a detailed examination of the reactivity of the primary amine group, offering insights into its selective functionalization. Understanding the chemoselectivity of this primary amine is crucial for the synthesis of novel derivatives with potential therapeutic applications. This document outlines the structural features governing reactivity, presents key quantitative data, details experimental protocols for common transformations, and provides visual workflows to aid in synthetic design.

Introduction

The piperidine moiety is a privileged scaffold in pharmaceutical sciences, appearing in numerous approved drugs.[1][2] The compound this compound (CAS No: 4608-78-0) presents a versatile building block for creating diverse chemical libraries. Its structure incorporates a nucleophilic primary amine at the terminus of a propyl chain, a tertiary amine within the piperidine ring, and a hydroxyl group at the 4-position of the ring. The differential reactivity of these functional groups, particularly the two amines, allows for selective chemical modifications. This guide focuses specifically on the synthetic utility of the primary amine, which typically serves as the principal site for derivatization due to its higher accessibility and nucleophilicity compared to the sterically hindered tertiary amine.

Structural and Physicochemical Properties

The reactivity of the functional groups in this compound is a direct consequence of its molecular structure and electronic properties.

Caption: Structure of this compound with key functional groups.

The table below summarizes key physicochemical properties of the molecule.

| Property | Value |

| CAS Number | 4608-78-0[3] |

| Molecular Formula | C₈H₁₈N₂O[3] |

| Molecular Weight | 158.24 g/mol [3] |

| Boiling Point | 95-100 °C at 0.01 Torr[4] |

| Density (Predicted) | 1.039 ± 0.06 g/cm³[4] |

| pKa (Predicted, Primary Amine) | ~10.4 (based on 1-(3-Aminopropyl)piperidine)[5] |

| pKa (Predicted, Tertiary Amine) | ~9-10 (typical for N-alkyl piperidines) |

Differential Reactivity of the Amine Groups

The synthetic utility of this compound hinges on the ability to selectively functionalize the primary amine in the presence of the tertiary piperidine amine. The primary amine is generally more reactive towards electrophiles for two main reasons:

-

Steric Hindrance: The primary amine is located at the end of a flexible propyl chain, making it sterically accessible. The tertiary amine is part of the piperidine ring and is flanked by ring carbons, rendering it more sterically hindered.

-

Nucleophilicity: While both amines are basic, the primary amine is typically a stronger nucleophile. The tertiary amine's lone pair availability is somewhat diminished by the steric bulk of the attached alkyl groups.

This differential reactivity allows for a high degree of chemoselectivity in common synthetic transformations.

Caption: Logical relationship of electrophilic attack on the two amine centers.

Key Reactions of the Primary Amine

The primary amine of this compound can undergo a variety of standard transformations, enabling the synthesis of a wide range of derivatives.

| Reaction Type | Reagents & Typical Conditions | Product Type |

| Acylation | Acyl chloride or anhydride, often with a non-nucleophilic base (e.g., triethylamine, pyridine) in an aprotic solvent (DCM, THF) at 0°C to RT. | Amide |

| Sulfonylation | Sulfonyl chloride (e.g., TsCl, MsCl), pyridine or other weak base in DCM at 0°C. Slow addition is key to prevent di-sulfonylation.[6] | Sulfonamide |

| Reductive Amination | Aldehyde or ketone, with a mild reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) in a solvent like DCE or MeOH at RT.[7] | Secondary or Tertiary Amine (at the propyl chain) |

| Alkylation | Alkyl halide, with a specific base (e.g., Cs₂CO₃) in an anhydrous solvent (e.g., DMF) to promote mono-alkylation.[8] | Secondary Amine (at the propyl chain) |

Experimental Protocols for Key Reactions

The following sections provide detailed, representative methodologies for the selective functionalization of the primary amine. These protocols are based on established procedures for similar substrates and can be adapted for this compound.

Selective N-Acylation

This protocol describes the formation of an amide bond at the primary amine using an acyl chloride.

Caption: A typical experimental workflow for the selective acylation of the primary amine.

Protocol:

-

Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and anhydrous dichloromethane (DCM).

-

Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq.) or pyridine (1.5 eq.).

-

Cooling: Cool the stirred solution to 0°C using an ice-water bath.

-

Reagent Addition: Dissolve the desired acyl chloride (1.05 eq.) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 30-60 minutes.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired N-acylated product.

Selective Reductive Amination

This protocol describes the reaction of the primary amine with a carbonyl compound to form a new secondary amine.

Protocol:

-

Setup: In a flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. A small amount of acetic acid can be added to catalyze this step.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution.[7] The reaction is typically exothermic, so slow addition is recommended.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash chromatography to obtain the pure secondary amine derivative.

Selective N-Sulfonylation

This protocol details the synthesis of a sulfonamide, with precautions to avoid the common side reaction of di-sulfonylation.

Protocol:

-

Setup: Dissolve this compound (1.1 eq.) in anhydrous DCM or THF containing pyridine (2.0 eq.).

-

Cooling: Cool the reaction mixture to 0°C in an ice-water bath.[6]

-

Reagent Addition: Add a solution of the sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.0 eq.) in the same anhydrous solvent dropwise over an extended period (e.g., 1-2 hours).[6] This slow addition is critical to maintain a low concentration of the electrophile, favoring mono-sulfonylation.

-

Reaction: Stir the reaction at 0°C for an additional 1-2 hours after addition is complete, then allow it to warm to room temperature and stir overnight.

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess pyridine), water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The crude sulfonamide can be purified by recrystallization or flash column chromatography.

Conclusion

This compound is a valuable synthetic intermediate whose utility is maximized through the chemoselective functionalization of its primary amine. Due to favorable steric and electronic properties, the terminal primary amine serves as the preferential site of attack for a wide range of electrophiles. By carefully selecting reagents and controlling reaction conditions, as detailed in the provided protocols, researchers can selectively perform acylations, sulfonylations, reductive aminations, and alkylations. This allows for the systematic and efficient synthesis of diverse libraries of piperidine-based compounds for evaluation in drug discovery and development programs.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]

The Pharmacological Potential of Piperidin-4-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, owing to its favorable physicochemical properties and versatile biological activities. Among its numerous derivatives, those incorporating a hydroxyl group at the 4-position of the piperidine ring, known as piperidin-4-ol derivatives, have garnered significant attention in medicinal chemistry. These compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, neurological, and anti-inflammatory activities. This technical guide provides an in-depth overview of the current understanding of the biological potential of piperidin-4-ol derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activity

Piperidin-4-ol derivatives have emerged as promising candidates for the development of novel anticancer agents. Their cytotoxic effects have been evaluated against a range of cancer cell lines, demonstrating their potential to inhibit cell proliferation and induce apoptosis.

Quantitative Data for Anticancer Activity

The cytotoxic efficacy of various piperidin-4-ol and related piperidin-4-one derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. A summary of reported IC50 values against different cancer cell lines is presented in Table 1.

| Compound Type | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Piperidin-4-one | 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones (Compounds II and IV) | Hematological cancer cell lines | Not specified, but showed reduced growth | [1] |

| Piperidin-4-one | Furfurylidene analogs (Compounds 2a and 2d) | Ehrlich ascites carcinoma (in vivo) | Significant anticancer activity | [2] |

| Piperidin-4-one | Furfurylidene analogs (Compounds 2, 2a, 2d, 3d) | Human leukemia cell lines | Equipotent to doxorubicin | [2] |

| Piperidin-4-one | Furfurylidene analogs (Compounds 2d and 3d) | Molt-4 human cell line | Significant cytotoxicity | [2] |

| Piperidine | Piperine | Ovarian cancer cell lines (W1PR1, W1PR2, W1TR) | IC25 and IC50 values determined | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Materials:

-

Piperidin-4-ol derivative stock solution (in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the piperidin-4-ol derivative from the stock solution in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: Induction of Apoptosis

Many piperidine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of caspases, the executioners of apoptosis. Piperine, a well-known piperidine alkaloid, has been shown to induce apoptosis in cancer cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation[2][4].

Caption: Intrinsic apoptosis pathway induced by piperidin-4-ol derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Piperidin-4-ol and its ketone analogs have shown promising activity against a variety of bacterial and fungal strains.

Quantitative Data for Antimicrobial Activity

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Type | Derivative/Compound | Microorganism | MIC (µg/mL) | Reference |

| Piperidin-4-one | Thiosemicarbazone derivatives (1b-6b) | M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicans | Significant activity | [5] |

| Piperidin-4-one | 2,6-diaryl-3-methyl-4-piperidones (1a-6a) | Staphylococcus aureus, E. coli, Bacillus subtilis | Good activity | [5] |

| Piperidine | Compound 6 | E. coli, B. cereus, S. aureus, P. aeruginosa, K. pneumoniae, M. luteus | 1.5 | [6] |

| Piperidine | (E)-ethyl 3-(p-(2-(piperidin-1-yl) ethoxy) phenyl) acrylate (1) | Staphylococcus aureus | Zone of inhibition: 17-22 mm | [7] |

| Piperidine | (E)-ethyl 3-(4-(2-(4-methoxypiperidin-1-yl)ethoxy)phenyl)acrylate (2) | Staphylococcus aureus | Zone of inhibition: 18-24 mm | [7] |

| N-Methyl 4-Piperidone Curcuminoids | Compound 1 (R=H) | Streptococcus mitis, S. sanguinis, L. paracasei | 250-500 | [4] |

| N-Methyl 4-Piperidone Curcuminoids | Compound 10 (R=3,4,5-OMe) | Streptococcus mitis, S. sanguinis, L. paracasei | 250-500 | [4] |

| N-Methyl 4-Piperidone Curcuminoids | Compound 13 (R=3-F) | Streptococcus mitis, S. sanguinis, S. sobrinus | 250-500 | [4] |

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

-

Piperidin-4-ol derivative stock solution

-

Bacterial or fungal strain

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum adjusted to 0.5 McFarland standard

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the piperidin-4-ol derivative in the appropriate broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension in broth to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Acetylcholinesterase Inhibitory Activity

Piperidin-4-ol derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Quantitative Data for AChE Inhibition

The inhibitory potency of these compounds is expressed as their IC50 value, the concentration required to inhibit 50% of the enzyme's activity.

| Compound Type | Derivative/Compound | AChE IC50 | Reference |

| Piperidine | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | 0.56 nM | [1] |

| Piperidine | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e) | 5.7 nM | [8] |

| Piperidine | N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5d) | 13 nM | [9] |

| Cinnamoyl piperidinyl acetate | Compound 5b (2-chloro substitution) | 19.74 µM | [10] |

| Cinnamoyl piperidinyl acetate | Compound 5L (4-methyl group) | 15.24 µM | [10] |

Experimental Protocol: Ellman's Method for AChE Inhibition

Materials:

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Piperidin-4-ol derivative test solutions

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution at various concentrations, and 25 µL of AChE solution. Include a control with buffer instead of the test compound.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Substrate Addition: Add 25 µL of DTNB solution to each well.

-

Reaction Initiation: Initiate the reaction by adding 25 µL of ATCI solution to each well.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration. The percent inhibition is calculated relative to the control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.

Signaling Pathway: Cholinergic Neurotransmission

Acetylcholine is a crucial neurotransmitter in the central and peripheral nervous systems, playing a vital role in cognitive functions like memory and learning. In a healthy synapse, ACh is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate the signal, and is then rapidly hydrolyzed by AChE in the synaptic cleft. AChE inhibitors block this hydrolysis, leading to an increased concentration and prolonged presence of ACh in the synaptic cleft, thereby enhancing cholinergic signaling[11][12][13].

Caption: Mechanism of acetylcholinesterase inhibition at a cholinergic synapse.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases. Piperidin-4-ol derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory conditions.

Quantitative Data for Anti-inflammatory Activity

The anti-inflammatory effects can be assessed both in vitro and in vivo. In vitro assays often measure the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines.

| Compound Type | Derivative/Compound | Assay | Result | Reference |

| Piperidin-4-one imine | Compound 2 | DPPH radical scavenging | IC50 = 30.392 µM | [14] |

| Piperidin-4-one imine | Compound 2 | Protein denaturation inhibition | 71.3% inhibition | [14] |

| Piperazine | LQFM182 | Acetic acid-induced writhing | Dose-dependent decrease | [15] |

| Piperazine | LQFM182 | Carrageenan-induced paw edema | Reduced edema formation | [15] |

| Piperlotines | Compound 2 and 6 | TPA acute inflammation model | Excellent in vivo activity | [16] |

| Diarylidene-N-Methyl-4-Piperidones | Compounds 1, 3, 13, 26, 27 | LPS-induced iNOS expression in RAW 264.7 cells | Markedly decreased | [17] |

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar rats or Swiss albino mice

-

Piperidin-4-ol derivative test solution

-

Carrageenan solution (1% w/v in saline)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide the animals into groups: a control group, a standard drug group, and test groups receiving different doses of the piperidin-4-ol derivative.

-

Compound Administration: Administer the test compound or standard drug orally or intraperitoneally. The control group receives the vehicle.

-

Inflammation Induction: After one hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.

Signaling Pathway: Inhibition of NF-κB Activation

A key mechanism underlying the anti-inflammatory effects of many compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, inducing the expression of cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS)[18][19][20][21]. Piperidin-4-ol derivatives may exert their anti-inflammatory effects by interfering with this pathway, potentially by inhibiting IKK activation or IκBα degradation.

Caption: Inhibition of the LPS-induced NF-κB signaling pathway.

Conclusion

Piperidin-4-ol derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, neurological disorders, and inflammation highlights their potential for further drug development. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating the continued exploration and optimization of these valuable scaffolds to address unmet medical needs. Future research should focus on elucidating the precise molecular targets and further refining the structure-activity relationships to enhance potency and selectivity, ultimately paving the way for the clinical translation of novel piperidin-4-ol-based therapeutics.

References

- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and evaluation of substituted cinnamoyl piperidinyl acetate derivatives as potent cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Lipopolysaccharide-induced NF-κB nuclear translocation is primarily dependent on MyD88, but TNFα expression requires TRIF and MyD88 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 14. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. plos.figshare.com [plos.figshare.com]

- 19. researchgate.net [researchgate.net]

- 20. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Histamine H3 Receptor Antagonists Using 1-(3-Amino-propyl)-piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of novel histamine H3 receptor (H3R) antagonists utilizing the versatile building block, 1-(3-Amino-propyl)-piperidin-4-ol. The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, is a critical target in the development of therapeutics for a range of neurological disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia. The protocols outlined herein describe the synthesis of H3R antagonists through the derivatization of the primary amino group of this compound. This key intermediate allows for the introduction of diverse structural motifs, enabling the exploration of structure-activity relationships (SAR) and the optimization of antagonist potency and selectivity. Detailed experimental procedures, data presentation, and visualizations of the H3R signaling pathway and a general experimental workflow are provided to guide researchers in the development of next-generation H3R-targeted therapeutics.

Introduction to the Histamine H3 Receptor

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS). As a presynaptic autoreceptor, it plays a crucial role in regulating the synthesis and release of histamine.[1][2] Furthermore, it functions as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[3][4] Antagonists of the H3 receptor block its constitutive activity, leading to an increase in the release of these neurotransmitters. This mechanism of action underlies the therapeutic potential of H3R antagonists in treating a variety of cognitive and sleep-wake disorders.[1]

Signaling Pathways of the Histamine H3 Receptor

Activation of the H3R initiates a cascade of intracellular signaling events. The receptor is coupled to the Gαi/o subunit of the G protein complex. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently downregulates the activity of protein kinase A (PKA). Additionally, H3R activation can modulate the activity of other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, and can influence ion channel function.[1][2]

Caption: Histamine H3 Receptor Signaling Pathway.

Synthesis of Histamine H3 Receptor Antagonists

The synthesis of novel H3R antagonists often involves the modification of a central scaffold that interacts with key residues of the receptor. The use of this compound as a starting material provides a versatile platform for creating a library of potential antagonists. The primary amine serves as a handle for introducing various lipophilic and aromatic groups, which are known to be important for high-affinity binding to the H3 receptor.